5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a combination of furan, pyrazole, and thiophene rings. These structural motifs are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Final coupling: The final step involves coupling the pyrazole-furan intermediate with the thiophene carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Uniqueness
The uniqueness of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide lies in its specific combination of furan, pyrazole, and thiophene rings, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-13-4-3-12(21-13)14(19)16-5-6-18-9-10(8-17-18)11-2-1-7-20-11/h1-4,7-9H,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGYROQURIDHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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